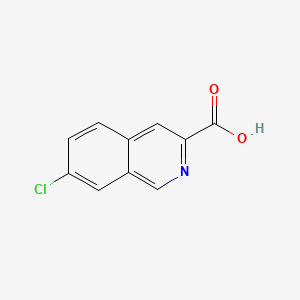

7-Chloroisoquinoline-3-carboxylic acid

Übersicht

Beschreibung

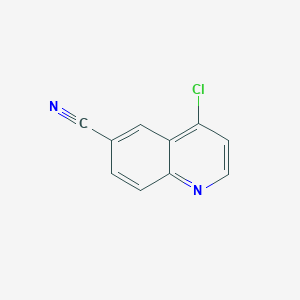

7-Chloroisoquinoline-3-carboxylic acid is a synthetic organic compound . It has the empirical formula C10H6ClNO2 and a molecular weight of 207.61 .

Molecular Structure Analysis

The molecular structure of this compound consists of a chloroisoquinoline core with a carboxylic acid group attached at the 3-position . The InChI code for this compound is 1S/C10H6ClNO2/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8/h1-5H,(H,13,14) .Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 207.62 and is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Photodegradation of Herbicides

7-Chloroisoquinoline-3-carboxylic acid has been studied in the context of photodegradation of herbicides. Pinna and Pusino (2012) investigated its photodegradation in aqueous solutions under various irradiation wavelengths, highlighting its potential environmental implications (Pinna & Pusino, 2012).

Antimicrobial Activity

The compound's derivatives have been synthesized and evaluated for their antimicrobial activity. Bhatt and Agrawal (2010) synthesized derivatives through microwave-irradiated methods, finding them effective against a broad spectrum of microorganisms (Bhatt & Agrawal, 2010).

Antioxidative or Prooxidative Effects

Liu et al. (2002) studied the antioxidative and prooxidative effects of 7-Chloro-4-hydroxyquinoline derivatives, which can be synthesized from this compound, on erythrocyte hemolysis. This study provided insights into the compound's potential in medicinal chemistry (Liu, Han, Lin, & Luo, 2002).

Reaction with Isoquinoline Derivatives

Donati, Hung, and Prager (1990) explored the reaction of phthalide-3-carboxylic acid with isoquinoline derivatives, including 7-chloroisoquinoline, revealing aspects of its chemical reactivity and potential for synthesis of novel compounds (Donati, Hung, & Prager, 1990).

Synthesis and Antibacterial Properties

Al-Hiari et al. (2007) synthesized new 8-nitrofluoroquinolone derivatives starting from a compound similar to this compound, demonstrating their significant antibacterial properties (Al-Hiari, Al-Mazari, Shakya, Darwish, & Abu-Dahab, 2007).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Zukünftige Richtungen

While specific future directions for 7-Chloroisoquinoline-3-carboxylic acid are not mentioned in the search results, it’s worth noting that the compound has potential applications in various fields of research and industry . Further studies could explore its antibacterial properties and potential as an HIV-1 integrase inhibitor .

Eigenschaften

IUPAC Name |

7-chloroisoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXONRGTPXMCCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CN=C(C=C21)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591224 | |

| Record name | 7-Chloroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

234098-55-6 | |

| Record name | 7-Chloroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-Methyl-1-(piperidin-1-ylcarbonyl)butyl]amine](/img/structure/B1369518.png)